

# MB 543 DBCO: A Comprehensive Technical Guide to its Spectral Properties and Characteristics

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Compound of Interest		
Compound Name:	MB 543 DBCO	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral and physicochemical properties of **MB 543 DBCO**, a fluorescent probe increasingly utilized in bioorthogonal chemistry. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies to effectively incorporate this fluorophore into their experimental designs.

## **Core Properties and Characteristics**

**MB 543 DBCO** is an orange-emitting fluorescent dye belonging to a novel class of rhodamine derivatives. A key feature of this probe is the dibenzocyclooctyne (DBCO) group, which enables its participation in copper-free click chemistry reactions, specifically the strain-promoted alkyneazide cycloaddition (SPAAC). This allows for the covalent labeling of azide-modified biomolecules in aqueous environments and, significantly, in living cells without the need for a cytotoxic copper catalyst.[1][2][3]

The fluorophore itself is characterized by its high brightness, photostability, and excellent water solubility.[1][4] Furthermore, its fluorescence is largely insensitive to pH variations in the range of 3 to 10, a crucial characteristic for experiments conducted under physiological conditions.[1] [3] MB 543 is spectrally similar to other popular dyes such as TAMRA, Alexa Fluor® 546, and CF™543, making it a suitable alternative in various fluorescence-based applications.[4]



# **Quantitative Data Summary**

The following tables summarize the key quantitative spectral and physicochemical properties of **MB 543 DBCO**.

**Table 1: Spectral Properties** 

Property	Value	Reference
Excitation Maximum (λabs)	543 - 544 nm	[4][5]
Emission Maximum (λem)	560 - 566 nm	[1][3][4]
Molar Extinction Coefficient (ε)	105,000 cm-1M-1	[5]
Recommended Laser Line	532 nm	[5]
Fluorescence Quantum Yield (Φ)	High (Specific value not publicly available)	[1]
Fluorescence Lifetime (τ)	Not publicly available	

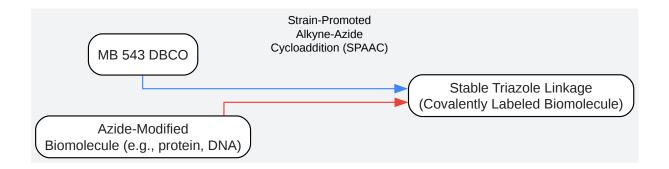
**Table 2: Physicochemical Properties** 

Property	Value	Reference
Molecular Weight	1074.34 g/mol	[5]
Appearance	Red solid	[5]
Solubility	Water, DMSO, DMF, MeOH	[5]
Purity	>95% (HPLC)	[5]
Storage Conditions	-20°C, Desiccated	[5]

# **Signaling and Reaction Pathways**

The primary utility of **MB 543 DBCO** in biological research lies in its ability to specifically and efficiently react with azide-containing molecules via copper-free click chemistry.





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Caption: Copper-Free Click Chemistry Reaction Pathway of MB 543 DBCO.

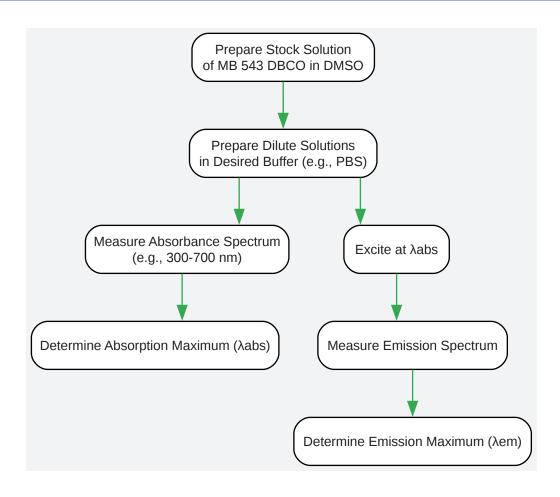
# **Experimental Protocols**

This section details the methodologies for the characterization of **MB 543 DBCO**'s spectral properties and its application in biomolecule labeling.

## **Determination of Spectral Properties**

The following diagram outlines the general workflow for characterizing the absorption and emission spectra of **MB 543 DBCO**.





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Caption: Workflow for Spectral Characterization of MB 543 DBCO.

#### Methodology:

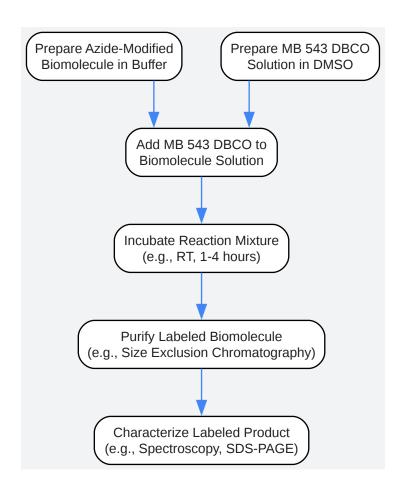
- Stock Solution Preparation: Prepare a concentrated stock solution of MB 543 DBCO (e.g., 1-10 mM) in a suitable organic solvent such as anhydrous DMSO.
- Working Solution Preparation: Dilute the stock solution in the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS) to a final concentration suitable for absorbance and fluorescence measurements (typically in the low micromolar range).
- Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution across a relevant wavelength range (e.g., 300-700 nm) to determine the absorption maximum (λabs).



 Fluorescence Measurement: Using a spectrofluorometer, excite the working solution at or near its determined λabs. Scan the emission wavelengths to obtain the fluorescence emission spectrum and determine the emission maximum (λem).

## **Copper-Free Click Chemistry Labeling Protocol**

The following diagram illustrates a typical workflow for labeling an azide-modified biomolecule with **MB 543 DBCO**.



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Caption: Workflow for Biomolecule Labeling using MB 543 DBCO.

Methodology:

Reagent Preparation:



- Dissolve the azide-modified biomolecule (e.g., protein, oligonucleotide) in a suitable reaction buffer (e.g., PBS, pH 7.4).
- Prepare a stock solution of MB 543 DBCO in an organic solvent like DMSO.

#### Reaction Setup:

 Add the MB 543 DBCO stock solution to the biomolecule solution. A molar excess of the dye (e.g., 3 to 10-fold) is typically used to ensure efficient labeling. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain biomolecule integrity.</li>

#### Incubation:

 Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.

#### Purification:

 Remove the unreacted MB 543 DBCO from the labeled biomolecule using a suitable purification method. Size-exclusion chromatography (e.g., a desalting column) is commonly employed for proteins, while other methods like dialysis or precipitation may be used depending on the nature of the biomolecule.

#### Characterization:

 Confirm successful labeling by measuring the absorbance of the purified product at both 280 nm (for protein concentration) and the λabs of MB 543 (to determine the degree of labeling). Further characterization can be performed using techniques like SDS-PAGE with fluorescence imaging.

## Conclusion

**MB 543 DBCO** is a robust and versatile fluorescent probe for the specific labeling of biomolecules through copper-free click chemistry. Its favorable spectral properties, including high brightness and photostability, combined with its excellent water solubility and pH insensitivity, make it a valuable tool for a wide range of applications in cell biology, drug



development, and diagnostics. The provided data and protocols serve as a foundational guide for researchers to effectively utilize **MB 543 DBCO** in their studies.

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### References

- 1. MB 543 DBCO Ruixibiotech [ruixibiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MB 543 DBCO Taskcm [taskcm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. MB 543 DBCO, 2563610-26-2 | BroadPharm [broadpharm.com]
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